molecular formula C9H10BrClO2 B8285761 1-Bromo-3-(3-chlorophenoxy)propan-2-ol

1-Bromo-3-(3-chlorophenoxy)propan-2-ol

Cat. No. B8285761
M. Wt: 265.53 g/mol
InChI Key: GFPCVBXNNPXZLT-UHFFFAOYSA-N
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Patent
US04092323

Procedure details

Jones' reagent was prepared by dissolving chromium trioxide (26.7 g.) in concentrated sulphuric acid (23 ml.) and making the solution up to 100 ml. total volume with water. This solution was added with stirring to a solution of 1-bromo-3-(3-chlorophenoxy)propan-2-ol (53.0 g.) in toluene (75 ml.) and acetone (50ml.) under an atmosphere of nitrogen, at such a rate as to keep the temperature between 0 and 5° C. When the addition was complete, the reaction mixture was allowed to warm to room temperature and was stirred at that temperature for 16 hours. Toluene (50 ml.) and water (50 ml.) were added to the mixture and the organic layer was separated and shaken with saturated sodium bicarbonate solution (50 ml.). The whole mixture was filtered through "Hyflo" (trade mark) kieselguhr, and the aqueous layer was separated and discarded. The organic layer was washed with water (50 ml.) and dried over magnesium sulphate, and the solvent was removed under reduced pressure at a temperature below 60° C., to give a residue of 1-bromo-3-(3-chlorophenoxy)propan-2-one; the n.m.r. spectrum in deuteriochloroform showed characteristic peaks at:
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
53 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-2:1].[O-2:2].[O-2:3].[Cr+6:4].O.[Br:6][CH2:7][CH:8]([OH:18])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1.[S:19](=[O:23])(=[O:22])([OH:21])[OH:20]>C1(C)C=CC=CC=1.CC(C)=O>[CH3:12][C:11]([CH3:16])=[O:10].[OH:22][S:19]([OH:23])(=[O:21])=[O:20].[O:1]=[Cr:4](=[O:3])=[O:2].[Br:6][CH2:7][C:8](=[O:18])[CH2:9][O:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[CH:12]=1 |f:0.1.2.3,9.10.11|

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
[O-2].[O-2].[O-2].[Cr+6]
Name
Quantity
23 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
53 g
Type
reactant
Smiles
BrCC(COC1=CC(=CC=C1)Cl)O
Name
Quantity
75 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at that temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
This solution was added
CUSTOM
Type
CUSTOM
Details
the temperature between 0 and 5° C
ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
STIRRING
Type
STIRRING
Details
shaken with saturated sodium bicarbonate solution (50 ml.)
FILTRATION
Type
FILTRATION
Details
The whole mixture was filtered through "Hyflo" (trade mark) kieselguhr
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
WASH
Type
WASH
Details
The organic layer was washed with water (50 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure at a temperature below 60° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
Name
Type
product
Smiles
BrCC(COC1=CC(=CC=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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